1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
Overview
Description
“1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C12H21NO5 . It has a molecular weight of 259.3 . This compound is typically stored in a refrigerator and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 259.3 . The compound is typically stored in a refrigerator .Scientific Research Applications
Synthesis and Derivative Formation
1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate plays a crucial role in the synthesis of various organic compounds. Boev et al. (2015) demonstrated its use in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are valuable in creating diverse chemical structures (Boev et al., 2015). Additionally, Chen Xin-zhi (2011) highlighted its importance as an intermediate in the synthesis of novel protein tyrosine kinase inhibitors (Chen Xin-zhi, 2011).
Application in Organic Chemistry
This compound is also instrumental in organic chemistry for creating specific molecular structures. Purkayastha et al. (2010) used a derivative of this compound to synthesize pipecolic acid derivatives, demonstrating its versatility in organic synthesis (Purkayastha et al., 2010). Cygler et al. (1980) explored the conformation of the piperidine ring in derivatives of this compound, contributing to the understanding of molecular structures and interactions (Cygler et al., 1980).
Chiral Auxiliary and Pharmaceutical Intermediates
This compound serves as a chiral auxiliary and as an intermediate in the synthesis of biologically active compounds. Studer et al. (1995) discussed its application as a chiral auxiliary in dipeptide synthesis (Studer et al., 1995). Zhao et al. (2017) demonstrated its role in synthesizing intermediates for drugs like omisertinib (AZD9291), highlighting its significance in pharmaceutical research (Zhao et al., 2017).
NMR Applications in Protein Research
Additionally, O-tert-Butyltyrosine, a derivative of this compound, finds applications in NMR studies for high-molecular-weight systems and measurements of ligand binding affinities, as discussed by Chen et al. (2015) (Chen et al., 2015).
Mechanism of Action
Target of Action
It is used in the synthesis of neurologically active agents and other pharmaceutical compounds .
Mode of Action
It is known to be used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . The Mitsunobu reaction is a popular method for inverting the stereochemistry of alcohols or for the displacement of the hydroxy group by a variety of nucleophiles .
Biochemical Pathways
As a synthetic intermediate, its role in biochemical pathways would largely depend on the final compound it is used to produce .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic profile would be less relevant than that of the final therapeutic compound it is used to produce .
Result of Action
As a synthetic intermediate, its effects would be determined by the final compound it is used to synthesize .
Action Environment
Like all chemical reactions, factors such as temperature, ph, and solvent can influence the efficiency and outcome of the reactions this compound is involved in .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
Biochemical Analysis
Molecular Mechanism
It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-hydroxypiperidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVWSAJMIKMDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
254882-14-9 | |
Record name | 1-(t-Butyl) 2-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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